Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a piperidine-based ester featuring a 5-methyl-substituted benzoxazole moiety. The benzoxazole ring contributes to its aromatic and heterocyclic properties, while the piperidine ring enhances conformational flexibility. The ethyl ester group at the 4-position of the piperidine ring influences lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to the benzoxazole scaffold’s known biological relevance, including antimicrobial and antitumor activities .
Properties
CAS No. |
1193386-56-9 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 1-(5-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-15(19)12-6-8-18(9-7-12)16-17-13-10-11(2)4-5-14(13)21-16/h4-5,10,12H,3,6-9H2,1-2H3 |
InChI Key |
OTWJMYPSNBXRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate, typically involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often include the use of chloroacetic acid and hydrochloric acid to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Ring
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate (CAS 1193386-52-5)
- Structural Difference : Chlorine substituent at the 5-position of benzoxazole vs. methyl in the target compound.
- Physicochemical Properties: Molecular Weight: 308.76 (Cl analog) vs. ~294.3 (estimated for methyl analog).
- Biological Implications : Chlorine may improve metabolic stability but reduce solubility due to increased hydrophobicity.
N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (Compound 13c)
- Structural Difference : Incorporates a thioacetamide linker and hydrazine-carbonyl group instead of the piperidine-ester moiety.
Piperidine Ring Modifications
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate
- Structural Difference : A 4-nitrobenzenesulfonyl group replaces the benzoxazole moiety.
- Synthetic Utility: Used as an intermediate in antibacterial oxadiazole derivatives.
- Activity : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the piperidine-ester scaffold’s versatility in drug design .
Functional Group Variations
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives
- Structural Difference : Oxadiazole-thiol replaces the benzoxazole-ester system.
- Biological Performance : These derivatives exhibit moderate to strong antibacterial activity, underscoring the importance of heterocyclic diversity. The ester group in the target compound may offer better bioavailability than the polar thiol group .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for chloro analogs, involving nucleophilic substitution or coupling reactions .
- Biological Performance : Methyl and chloro substituents on benzoxazole offer tunable electronic profiles for target engagement, while ester groups balance lipophilicity and metabolic clearance .
- Limitations: Limited solubility of chloro/methyl derivatives may necessitate prodrug strategies or formulation optimization.
Biological Activity
Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C15H18N2O3
- Molar Mass : 278.31 g/mol
- CAS Number : Not specified in the available literature but related compounds can be referenced for structural comparisons.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molar Mass | 278.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Studies
Recent studies have highlighted various biological activities associated with compounds similar to this compound. These include:
- Antinociceptive Activity : Research indicates that derivatives of benzoxazole exhibit significant analgesic properties. For instance, compounds with similar structural motifs have been screened for their ability to reduce pain responses in animal models, showing promising results in both acute and chronic pain scenarios .
- Anti-inflammatory Effects : Compounds containing the benzoxazole moiety have demonstrated anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Cytotoxicity : Some studies have assessed the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, indicating potential applications in cancer therapy. The mechanism often involves induction of apoptosis and cell cycle arrest .
Study 1: Analgesic and Anti-inflammatory Properties
A study conducted on a series of benzoxazole derivatives, including those structurally related to this compound, evaluated their analgesic and anti-inflammatory effects using established animal models. The results showed that certain substitutions on the benzoxazole ring enhanced both analgesic and anti-inflammatory activities while minimizing ulcerogenic effects .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, various derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested that specific modifications to the piperidine moiety significantly increased cytotoxicity, indicating a potential pathway for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
